N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea
Overview
Description
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea is a chemical compound that features a thiazole ring substituted with a chloro group and a urea moiety
Scientific Research Applications
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea typically involves the nucleophilic addition of a thiazole derivative to an isocyanate or isothiocyanate. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with methylamine to form the corresponding imine, which is then treated with an isocyanate to yield the desired urea derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a thiazole derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazole derivatives without the chloro group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by forming stable complexes with the active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-methylurea
- N-(2-chlorophenyl)-N’-[2-(1,3-thiazol-5-yl)ethyl]urea
Uniqueness
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group on the thiazole ring enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS/c6-4-8-1-3(11-4)2-9-5(7)10/h1H,2H2,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLZYOZEQJHMHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692867 | |
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635283-92-0 | |
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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